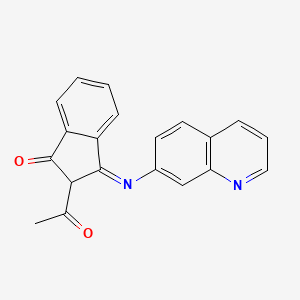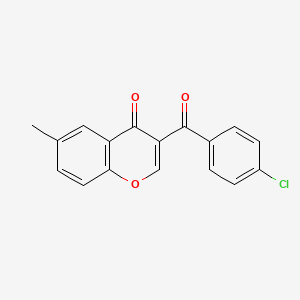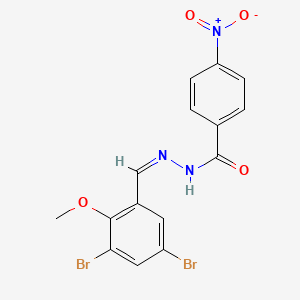
2-acetyl-3-(7-quinolinylimino)-1-indanone
説明
2-acetyl-3-(7-quinolinylimino)-1-indanone, also known as QAQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. QAQ is a fluorescent compound that has been used as a probe for a variety of biological systems, including protein-protein interactions, enzyme activity, and cell signaling pathways. In
作用機序
The mechanism of action of 2-acetyl-3-(7-quinolinylimino)-1-indanone is based on its ability to bind to biomolecules and emit a fluorescent signal upon excitation with light. 2-acetyl-3-(7-quinolinylimino)-1-indanone is highly selective for certain biomolecules, such as proteins, and can be used to monitor changes in their activity or localization within cells. The fluorescent signal emitted by 2-acetyl-3-(7-quinolinylimino)-1-indanone can be detected using a variety of imaging techniques, including microscopy and flow cytometry.
Biochemical and Physiological Effects:
2-acetyl-3-(7-quinolinylimino)-1-indanone has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. 2-acetyl-3-(7-quinolinylimino)-1-indanone has been used in a variety of cell types, including bacteria, yeast, and mammalian cells, with no adverse effects reported.
実験室実験の利点と制限
One of the main advantages of 2-acetyl-3-(7-quinolinylimino)-1-indanone is its high selectivity for certain biomolecules, such as proteins. This makes it a valuable tool for studying protein-protein interactions and enzyme activity. 2-acetyl-3-(7-quinolinylimino)-1-indanone is also highly sensitive, allowing for the detection of small changes in biomolecule activity. However, 2-acetyl-3-(7-quinolinylimino)-1-indanone has some limitations for lab experiments. It requires specialized equipment and expertise for synthesis and imaging, and can be expensive to use. Additionally, 2-acetyl-3-(7-quinolinylimino)-1-indanone is not suitable for in vivo imaging, as it cannot penetrate cell membranes.
将来の方向性
There are many potential future directions for the use of 2-acetyl-3-(7-quinolinylimino)-1-indanone in scientific research. One area of interest is the development of new probes based on the 2-acetyl-3-(7-quinolinylimino)-1-indanone scaffold that can be used to study other biomolecules, such as lipids and carbohydrates. Another area of interest is the development of new imaging techniques that can be used to detect 2-acetyl-3-(7-quinolinylimino)-1-indanone fluorescence in vivo. Finally, 2-acetyl-3-(7-quinolinylimino)-1-indanone could be used in the development of new drugs and therapies for a variety of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-acetyl-3-(7-quinolinylimino)-1-indanone, or 2-acetyl-3-(7-quinolinylimino)-1-indanone, is a valuable tool for scientific research. Its high selectivity and sensitivity make it a valuable probe for studying protein-protein interactions, enzyme activity, and cell signaling pathways. Although it has some limitations for lab experiments, 2-acetyl-3-(7-quinolinylimino)-1-indanone has many potential future directions for use in scientific research.
科学的研究の応用
2-acetyl-3-(7-quinolinylimino)-1-indanone has been used extensively in scientific research as a fluorescent probe for a variety of biological systems. One of the main applications of 2-acetyl-3-(7-quinolinylimino)-1-indanone is in the study of protein-protein interactions. 2-acetyl-3-(7-quinolinylimino)-1-indanone has been used to study the binding of proteins to each other and to other biomolecules, such as DNA and RNA. 2-acetyl-3-(7-quinolinylimino)-1-indanone has also been used to study enzyme activity, such as the activity of kinases and phosphatases, and to monitor changes in cell signaling pathways.
特性
IUPAC Name |
2-acetyl-3-quinolin-7-yliminoinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c1-12(23)18-19(15-6-2-3-7-16(15)20(18)24)22-14-9-8-13-5-4-10-21-17(13)11-14/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEUEFSJONCWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC3=C(C=CC=N3)C=C2)C4=CC=CC=C4C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855867.png)
![5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)
![3-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B3855880.png)
![4-{2-[(benzoylamino)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3855884.png)


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855902.png)

![diethyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B3855916.png)
![3-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B3855924.png)

![N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenamide](/img/structure/B3855943.png)
![5-anilino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855954.png)